3-Dimethylphosphorylazetidine;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

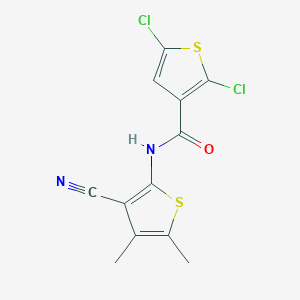

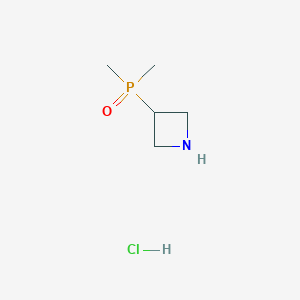

“3-Dimethylphosphorylazetidine;hydrochloride” is a chemical compound with the CAS Number: 2580198-37-2 . It is a powder in physical form .

Synthesis Analysis

The synthesis of azetidines, a class of compounds to which “this compound” belongs, can be achieved through the [2 + 2] photocycloaddition reaction between an imine and an alkene component, known as the aza Paternò–Büchi reaction . This reaction is one of the most efficient ways to synthesize functionalized azetidines .Chemical Reactions Analysis

The aza Paternò–Büchi reaction, which is used in the synthesis of azetidines, involves a [2 + 2] photocycloaddition reaction between an imine and an alkene component . This reaction is driven by a considerable ring strain .Wissenschaftliche Forschungsanwendungen

Chemical Probes for RNA Structure

- RNA Structure Analysis : The study of RNA molecules in solution has been facilitated by chemical reactions that probe their secondary and tertiary interactions. Dimethyl sulfate, for instance, is used to monitor the N-7 of guanosines, indicating tertiary interactions. This method allows researchers to track the denaturation of RNA structures, such as yeast tRNAPhe, providing insights into regions of higher-order structure and identifying involved bases (Peattie & Gilbert, 1980).

Enzyme Catalysis

- Orotidine 5'-Phosphate Decarboxylase : A study on the decarboxylation of orotic acid analogues revealed insights into the mechanism of orotidine 5'-monophosphate decarboxylase. The research showed that the enzyme enhances the reaction rate significantly, shedding light on the enzyme's proficiency and substrate binding in the transition state (Feng et al., 2000).

Synthesis and Catalysis

- Synthesis of 3,3-Dimethylazetidines : The development of an iodine-mediated intramolecular cyclization reaction provided a new strategy for synthesizing 3,3-dimethylazetidines, which are present in a number of bioactive molecules. This approach offers a convenient route for producing these structures in a diastereoselective manner (Jin et al., 2016).

Novel Probes and Detection Methods

- Fluorescent Probe for Nerve Agent Mimic Detection : A fluorescent "light-up" probe was designed for the highly selective and sensitive detection of the nerve agent mimic diethyl chlorophosphate. This probe utilized covalent assembly and Lossen rearrangement strategies, demonstrating rapid response and low detection limits, highlighting its potential for environmental and security applications (Huo et al., 2019).

Safety and Hazards

The safety data sheet for a similar compound suggests that it may cause skin irritation and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves .

Zukünftige Richtungen

Wirkmechanismus

Target of Action

The target of a drug is typically a protein such as an enzyme or receptor. The drug binds to the target and modulates its activity. Identifying the target of a drug involves biochemical and genetic techniques .

Mode of Action

This refers to how the drug interacts with its target and the biochemical and biophysical changes that result. This can involve studying the binding of the drug to its target and the downstream effects of this interaction .

Biochemical Pathways

Drugs often affect biochemical pathways in the cell. These pathways are chains of reactions carried out by enzymes and other proteins. The drug’s impact on these pathways can be studied using techniques like metabolomics .

Pharmacokinetics

This involves the study of how the drug is absorbed, distributed, metabolized, and excreted by the body. Techniques used in this study include in vivo studies in animals and in vitro studies using human tissues .

Result of Action

This refers to the ultimate effects of the drug at the cellular and molecular level. It can involve changes in gene expression, protein function, and cellular behavior .

Action Environment

The action of a drug can be influenced by many factors including the pH of the environment, the presence of other molecules, and the characteristics of the target cells .

Eigenschaften

IUPAC Name |

3-dimethylphosphorylazetidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12NOP.ClH/c1-8(2,7)5-3-6-4-5;/h5-6H,3-4H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCFHTXOWQDZHMW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CP(=O)(C)C1CNC1.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13ClNOP |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Chloro-N-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]quinazolin-4-amine](/img/structure/B2584553.png)

![(3,5-Dimethyl-1,2-oxazol-4-yl)-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2584554.png)

![N-[3-(6-ethoxypyridazin-3-yl)phenyl]-5-fluoro-2-methoxybenzenesulfonamide](/img/structure/B2584557.png)

![2-Phenoxy-1-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]ethanone](/img/structure/B2584560.png)

![1-[4-(4-{5-[(2-fluorophenyl)amino]-1H-1,2,3-triazole-4-carbonyl}piperazin-1-yl)phenyl]ethan-1-one](/img/structure/B2584561.png)

![2-(2-methoxyphenyl)-7-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2584571.png)

![1-[3-Methyl-6-(3-nitrophenyl)-5-propanoyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]propan-1-one](/img/structure/B2584574.png)

![2-fluoro-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2584575.png)